chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a chroman ring system, a pyridinyl group, and an azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting with the preparation of the chroman ring system. This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones. The azabicyclo octane structure is often synthesized via intramolecular cyclization reactions, which may involve the use of catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinones.
Reduction: The pyridinyl group can be reduced to form piperidines.
Substitution: The methanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chroman ring can yield chroman-2,3-dione, while reduction of the pyridinyl group can produce piperidinyl derivatives.
Scientific Research Applications
Chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
Chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
Chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-22(21-8-5-15-3-1-2-4-20(15)27-21)24-16-6-7-17(24)14-19(13-16)26-18-9-11-23-12-10-18/h1-4,9-12,16-17,19,21H,5-8,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVMJBWIYPWENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3CCC4=CC=CC=C4O3)OC5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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